1-(2-Bromobenzyl)-4-ethylpiperazine
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Overview
Description
1-(2-Bromobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 2-bromobenzyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromobenzyl)-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromobenzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding benzyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding benzyl derivative.
Scientific Research Applications
1-(2-Bromobenzyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides a scaffold that can interact with various biological molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorobenzyl)-4-ethylpiperazine: Similar structure but with a fluorine atom instead of bromine.
1-(2-Methylbenzyl)-4-ethylpiperazine: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(2-Bromobenzyl)-4-ethylpiperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that are not as readily accessible with other halogens or substituents.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGHASNRFVHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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